4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride
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Description
4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClFN4O3S2 and its molecular weight is 525.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Evaluation : Compounds with piperazine and benzenesulfonamide structures have been synthesized and characterized, focusing on their potential biological activities. For example, the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed its antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Antimicrobial and Antiviral Activities
Urea and Thiourea Derivatives : New urea and thiourea derivatives of piperazine doped with febuxostat were synthesized and showed promising antiviral and antimicrobial activities (Reddy et al., 2013).
Inhibitory Effects on Enzymes
Kynurenine 3-Hydroxylase Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were investigated as inhibitors of kynurenine 3-hydroxylase, demonstrating high-affinity inhibition in vitro and potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer and Antitumor Activities
Carbonic Anhydrase IX Inhibitors : Ureido benzenesulfonamides incorporating triazinyl moieties were synthesized and shown to be potent inhibitors of human carbonic anhydrase IX, a validated drug target for anticancer agents, indicating potential for pharmacologic applications (Lolak et al., 2019).
Corrosion Inhibition
Corrosion Inhibition on Iron : Piperidine derivatives were studied for their adsorption and corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations indicating their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Properties
IUPAC Name |
4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S2.ClH/c1-26(2)33(30,31)20-9-5-18(6-10-20)23(29)28-13-11-27(12-14-28)15-22-25-21(16-32-22)17-3-7-19(24)8-4-17;/h3-10,16H,11-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKQMPJIIYHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.